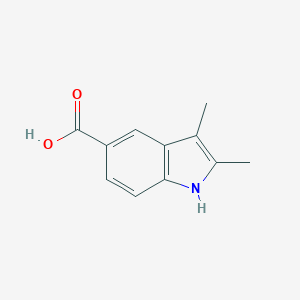

2,3-Dimethyl-1H-indole-5-carboxylic acid

Description

Properties

IUPAC Name |

2,3-dimethyl-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-7(2)12-10-4-3-8(11(13)14)5-9(6)10/h3-5,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJGIMZYCBPOBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351225 | |

| Record name | 2,3-Dimethyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14844-73-6 | |

| Record name | 2,3-Dimethyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethyl-1H-indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dimethyl-1H-indole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a focal point in the design of novel therapeutic agents.[2] Within this esteemed class of heterocyles, 2,3-disubstituted indole-5-carboxylic acids serve as crucial building blocks for a range of pharmacologically active molecules. 2,3-Dimethyl-1H-indole-5-carboxylic acid, in particular, is a valuable fragment for molecular linking and modification in drug discovery programs, providing a structural basis for the design and screening of new drug candidates.[2] Derivatives of indole-2-carboxylic acid and indole-5-carboxylic acid have shown a wide array of biological activities, including potent antiproliferative effects and activity as enzyme inhibitors, underscoring the importance of efficient and versatile synthetic routes to these core structures.[3][4][5]

This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways to this compound. As your Senior Application Scientist, this document is structured to not only provide step-by-step protocols but to also elucidate the underlying chemical principles and strategic considerations behind each synthetic choice, empowering you to adapt and troubleshoot these methods in your own research endeavors.

Primary Synthetic Pathway: The Fischer Indole Synthesis

The Fischer indole synthesis, first reported in 1883, remains one of the most reliable and widely used methods for constructing the indole ring.[6] The overall strategy involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a carbonyl compound. For the synthesis of this compound, the most direct Fischer route utilizes 4-hydrazinobenzoic acid and 2-butanone.

Logical Workflow for Fischer Indole Synthesis

Caption: High-level workflow for the synthesis of the target molecule via the Fischer indole synthesis.

Part 1: Synthesis of the Key Intermediate: 4-Hydrazinobenzoic Acid

The synthesis of 4-hydrazinobenzoic acid from 4-aminobenzoic acid is a well-established three-step process with a reported overall yield of approximately 82%.[7][8]

Step-by-Step Protocol:

1. Diazotization of 4-Aminobenzoic Acid:

-

In a beaker equipped with a mechanical stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 4-aminobenzoic acid (e.g., 0.2 mol, 27.4 g) in dilute hydrochloric acid (e.g., 150 mL water and 57.5 mL of 10N HCl).[7][9]

-

While maintaining the low temperature and vigorous stirring, add a solution of sodium nitrite (e.g., 0.22 mol, 15.2 g) in water dropwise. The rate of addition should be controlled to keep the temperature below 5 °C.[10]

-

Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).[7] Continue stirring for 15-20 minutes after the addition is complete to ensure full formation of the 4-carboxybenzenediazonium chloride solution.[9]

2. Reduction of the Diazonium Salt:

-

In a separate, large reaction vessel, prepare a solution of sodium sulfite or sodium metabisulfite (e.g., ~0.5 mol) in water and cool it to 10-15 °C.[7][9]

-

Adjust the pH of the sulfite solution to between 7 and 9 using sodium hydroxide.[9]

-

Slowly add the cold diazonium salt solution to the stirred sulfite solution. It is critical to maintain the temperature between 10-35 °C and the pH in the 7-9 range during the addition.[9] This reduction step yields the sodium salt of the corresponding hydrazine sulfonate intermediate.

3. Hydrolysis to 4-Hydrazinobenzoic Acid Hydrochloride:

-

Once the reduction is complete, acidify the reaction mixture with concentrated hydrochloric acid.[7]

-

Heat the mixture to reflux to hydrolyze the sulfonate groups.[7]

-

Upon cooling, 4-hydrazinobenzoic acid hydrochloride will precipitate.[7]

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.[7] The free base can be obtained by neutralizing a solution of the hydrochloride salt.

Part 2: The Fischer Cyclization

With the arylhydrazine in hand, the final indole ring is formed by condensation with 2-butanone and subsequent acid-catalyzed cyclization.

Step-by-Step Protocol:

1. Hydrazone Formation:

-

Combine equimolar amounts of 4-hydrazinobenzoic acid hydrochloride and 2-butanone in a suitable solvent such as ethanol or acetic acid.[11][12]

-

Heat the mixture under reflux for 1-2 hours to form the hydrazone intermediate, 4-(2-butylidenehydrazino)benzoic acid. In many protocols, the hydrazone is not isolated.[9]

2. Acid-Catalyzed Cyclization:

-

To the hydrazone solution, add a strong acid catalyst. A variety of acids can be used, including polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride or boron trifluoride etherate.[6][11] The choice of acid can significantly impact the reaction yield and purity.

-

Heat the reaction mixture, typically to temperatures between 80-120 °C, for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.

3. Purification:

-

Collect the crude this compound by filtration.

-

Wash the solid thoroughly with water to remove any residual acid.

-

The primary method for purification is recrystallization.[13] A suitable solvent system would likely be an alcohol/water mixture (e.g., ethanol/water) or an organic solvent such as ethyl acetate.[14] The choice of solvent should be optimized to maximize recovery of the pure product.

Mechanism of the Fischer Indole Synthesis

Understanding the mechanism is key to appreciating the rationale behind the reaction conditions, particularly the requirement for an acid catalyst.

Caption: Mechanism of the Fischer Indole Synthesis.

-

Hydrazone to Ene-hydrazine Tautomerization: The reaction begins with the tautomerization of the arylhydrazone to its more reactive ene-hydrazine form.[15]

-

Protonation: The acid catalyst protonates the ene-hydrazine, which facilitates the subsequent key rearrangement step.[15]

-

[16][16]-Sigmatropic Rearrangement: This is the crucial bond-forming step where a new C-C bond is formed between the aromatic ring and the enamine carbon, with concomitant cleavage of the N-N bond.[17]

-

Rearomatization and Cyclization: The resulting di-imine intermediate rearomatizes and then undergoes an intramolecular cyclization to form a five-membered ring aminal.[15]

-

Elimination and Aromatization: The aminal is protonated, leading to the elimination of ammonia. Subsequent deprotonation results in the formation of the stable, aromatic indole ring.[17]

Alternative Synthetic Strategies

While the Fischer synthesis is often the most direct route, other classical and modern methods can be considered, each with its own advantages and disadvantages.

Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo-ketone with an excess of an arylamine.[18] For the target molecule, this would entail the reaction of 4-aminobenzoic acid with 3-bromo-2-butanone.

-

Causality: The reaction proceeds through the initial N-alkylation of the aniline with the α-bromo-ketone to form an α-arylaminoketone intermediate. A second molecule of the aniline then acts as a base and catalyst for the cyclization and dehydration to form the indole ring.

-

Limitations: The Bischler-Möhlau synthesis often requires harsh conditions (high temperatures) and can suffer from poor yields and the formation of side products.[18] The regioselectivity can also be an issue with unsymmetrical ketones.

Madelung Indole Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures.[14]

-

Proposed Precursor: To synthesize this compound via this route, a potential starting material would be N-(4-carboxy-2-ethylphenyl)acetamide. The synthesis of this precursor, however, is not trivial.

-

Mechanism: The strong base deprotonates both the amide nitrogen and the benzylic position of the ortho-alkyl group. The resulting carbanion then attacks the amide carbonyl, leading to cyclization and subsequent dehydration to form the indole.

-

Limitations: The classical Madelung synthesis requires very high temperatures and strong bases (e.g., sodium ethoxide or potassium tert-butoxide), limiting its functional group tolerance.[14]

Reissert Indole Synthesis

The Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[16]

Modern Palladium-Catalyzed Methods

Modern cross-coupling reactions offer milder and often more versatile routes to substituted indoles.

-

Sonogashira Coupling Approach: A potential modern route could involve a Sonogashira coupling of a suitably protected 4-amino-3-iodobenzoic acid derivative with an internal alkyne like 2-butyne.[19] This would be followed by a palladium- or copper-catalyzed cyclization to form the indole ring. This approach offers good control over the substitution pattern.

Caption: Conceptual workflow for a Sonogashira-based synthesis.

-

Heck Reaction Approach: An intramolecular Heck reaction could also be envisioned. This would involve preparing an N-alkenyl-2-haloaniline derivative and then using a palladium catalyst to effect the C-C bond formation to close the indole ring. The challenge lies in the synthesis of the required precursor with the desired substitution pattern.

Data Summary and Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. Below is a table summarizing the key physicochemical properties and expected spectroscopic data for this compound.

| Property | Value/Expected Data | Reference(s) |

| CAS Number | 14844-73-6 | [2] |

| Molecular Formula | C₁₁H₁₁NO₂ | [2] |

| Molecular Weight | 189.21 g/mol | [2] |

| Appearance | Expected to be a crystalline solid | General |

| ¹H NMR | Aromatic Protons: Signals in the δ 7.0-8.5 ppm range. Methyl Protons: Two singlets around δ 2.2-2.4 ppm. NH Proton: A broad singlet, typically > δ 8.0 ppm. Carboxylic Acid Proton: A very broad singlet, typically > δ 12.0 ppm. | [15][20][21] |

| ¹³C NMR | Carbonyl Carbon: Signal around δ 168-175 ppm. Aromatic/Heterocyclic Carbons: Multiple signals in the δ 100-140 ppm range. Methyl Carbons: Signals in the δ 8-12 ppm range. | [15][20][21] |

| FTIR (cm⁻¹) | O-H (Carboxylic Acid): Very broad band from ~2500-3300. N-H Stretch: A sharp to moderately broad peak around 3300-3400. C=O Stretch: A strong, sharp peak around 1680-1710. Aromatic C=C Stretches: Peaks in the 1450-1600 region. | [22][23] |

| Mass Spectrometry | [M+H]⁺: Expected at m/z 190.08. Molecular Ion [M]⁺: Expected at m/z 189.08. | [20] |

Conclusion

The synthesis of this compound is most practically achieved via the classical Fischer indole synthesis, a robust and well-understood transformation. This guide has detailed a reliable protocol starting from the readily available 4-aminobenzoic acid. While alternative methods such as the Bischler-Möhlau and Madelung syntheses exist, they often present challenges in terms of harsh reaction conditions and precursor availability for this specific target. Modern palladium-catalyzed methods, such as the Sonogashira coupling, offer promising, albeit less direct, avenues for future exploration and methodology development. The provided protocols and mechanistic insights serve as a comprehensive resource for researchers, enabling the efficient synthesis and further investigation of this valuable indole derivative in the pursuit of novel therapeutic agents.

References

- 4-Hydrazinobenzoic Acid: A Core Technical Guide for Researchers - Benchchem. (URL not available)

- An In-depth Technical Guide to 4-Hydrazinobenzoic Acid: Discovery, History, and Synthetic Evolution - Benchchem. (URL not available)

-

Reissert indole synthesis - Wikipedia. [Link]

- Synthesis of 4-Hydrazinobenzoic Acid - Semantic Scholar. (URL not available)

-

2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed. [Link]

-

Supporting information - The Royal Society of Chemistry. [Link]

-

Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst - ResearchGate. [Link]

- CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google P

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. [Link]

- The Fischer Indole Synthesis: A Comprehensive Technical Guide - Benchchem. (URL not available)

-

Fischer indole synthesis - Wikipedia. [Link]

-

Fischer Indole Synthesis - Chem-Station Int. Ed. [Link]

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (URL not available)

-

Fischer Indole Synthesis - Organic Chemistry Portal. [Link]

-

Solid-Phase Synthesis of an A-B Loop Mimetic of the CE3 Domain of Human IgE: Macrocyclization by Sonogashira Coupling - Imperial College London. [Link]

-

Bischler–Möhlau indole synthesis - Wikipedia. [Link]

-

Madelung synthesis - Wikipedia. [Link]

- Preventing side reactions during the synthesis of 4-Hydrazinobenzoic acid deriv

- 5 Combination of 1H and 13C NMR Spectroscopy. (URL not available)

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. [Link]

- Synthesis, characterization and biological activity of indole-2-carboxylic acid deriv

-

indazole - Organic Syntheses Procedure. [Link]

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC - PubMed Central. [Link]

-

Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH. [Link]

- PCCP - RSC Publishing. (URL not available)

-

Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. [Link]

- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google P

-

21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. [Link]

-

(PDF) Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - ResearchGate. [Link]

- Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule. Spectroscopic Evidence of Gas - SciSpace. (URL not available)

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. [Link]

- Supplementary M

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]

- 3. 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]

- 9. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Reagents & Solvents [chem.rochester.edu]

- 15. rsc.org [rsc.org]

- 16. nbinno.com [nbinno.com]

- 17. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. imperial.ac.uk [imperial.ac.uk]

- 20. beilstein-journals.org [beilstein-journals.org]

- 21. myneni.princeton.edu [myneni.princeton.edu]

- 22. scispace.com [scispace.com]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-1H-indole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of a Substituted Indole Scaffold

2,3-Dimethyl-1H-indole-5-carboxylic acid is a heterocyclic compound featuring the indole nucleus, a privileged scaffold in medicinal chemistry and drug discovery. The indole core is a key structural motif in numerous biologically active compounds, and its substitution allows for the fine-tuning of physicochemical properties to optimize pharmacological profiles. This molecule, with its dimethyl substitution on the pyrrole ring and a carboxylic acid on the benzene ring, serves as a valuable fragment and building block for synthesizing more complex drug candidates.[1]

Understanding the fundamental physicochemical properties of this molecule is paramount for any researcher in the field. These parameters—solubility, acidity (pKa), and lipophilicity (logP)—govern a molecule's behavior from initial synthesis and purification to its ultimate pharmacokinetic and pharmacodynamic profile in a biological system. This guide provides a comprehensive overview of these core properties, supplemented with robust, field-proven experimental protocols to enable researchers to validate these parameters in their own laboratories.

Section 1: Core Molecular and Physical Characteristics

The foundational properties of a compound dictate its handling, stability, and basic interaction potential. These intrinsic characteristics are the starting point for all further development.

Structural and Molecular Data

The identity of this compound is defined by its specific arrangement of atoms and the resulting molecular weight. These details are critical for stoichiometric calculations in synthesis and for interpretation of analytical data, such as mass spectrometry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 189.21 g/mol | [1][2] |

| CAS Number | 14844-73-6 | [1][2] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | CC1=C(NC2=C1C=C(C=C2)C(=O)O)C | [3] |

| InChI Key | KHJGIMZYCBPOBG-UHFFFAOYSA-N | [4] |

Physical State and Thermal Properties

The melting point is a crucial indicator of purity and provides insight into the strength of the crystal lattice.

| Property | Value | Source(s) |

| Physical Form | Solid | [4][5] |

| Melting Point | 238-240 °C | [2] |

| Storage | Sealed in dry, room temperature, keep in dark place | [4] |

Section 2: Ionization and Lipophilicity - The Pillars of Drug Action

The interplay between a molecule's acidity (pKa) and its lipophilicity (logP or logD) is a cornerstone of drug design, profoundly influencing absorption, distribution, metabolism, and excretion (ADME).

Acidity Constant (pKa)

The carboxylic acid moiety on the indole ring makes this an acidic compound. The pKa value represents the pH at which the compound exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (anionic) forms. This is critical because the ionization state affects solubility, membrane permeability, and binding to biological targets. For instance, the pKa of the carboxylic acid in a related pyrrole-imidazole polyamide was found to be around 3.6.[6]

The ionization state of this compound is directly dependent on the surrounding pH, a relationship elegantly described by the Henderson-Hasselbalch equation. Understanding this relationship is vital for designing formulation buffers and predicting behavior in different physiological compartments (e.g., stomach vs. intestine).

Lipophilicity (logP & logD)

Lipophilicity, the affinity of a compound for a nonpolar environment, is a key determinant of its ability to cross biological membranes.

-

logP (Partition Coefficient): This is the ratio of the concentration of the neutral form of the compound in octanol versus an aqueous buffer. It is an intrinsic property. A predicted value, XlogP, for this compound is 2.3.[3]

-

logD (Distribution Coefficient): This is the concentration ratio of all forms (neutral and ionized) of the compound at a specific pH. For an acidic compound like this one, logD will be lower than logP at pH values above its pKa, as the ionized form is more water-soluble.[7][8]

The "Rule of Five," a guideline for drug-likeness, suggests that a successful drug candidate should ideally have a logP value not greater than 5.[7][8]

Section 3: Analytical Characterization - Spectroscopic Profile

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected signals would include singlets for the two methyl groups on the pyrrole ring, distinct signals for the aromatic protons on the benzene ring, a broad singlet for the indole N-H proton, and a very broad singlet for the carboxylic acid O-H proton (which may exchange with solvent). The spectrum of the parent 2,3-dimethylindole shows methyl singlets around 2.29 and 2.38 ppm.[9][10]

-

¹³C NMR : Signals would correspond to the two methyl carbons, the sp² carbons of the indole ring system, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid.

-

-

Infrared (IR) Spectroscopy : Key vibrational bands would confirm the presence of functional groups. Expect a broad O-H stretch from ~2500-3300 cm⁻¹ for the hydrogen-bonded carboxylic acid, a sharp N-H stretch around 3300-3500 cm⁻¹, and a strong C=O (carbonyl) stretch around 1700 cm⁻¹.[11]

-

UV-Vis Spectroscopy : The indole chromophore typically displays two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions.[12] For indole derivatives in methanol, absorption maxima are often observed in the 220-300 nm range.[13][14] The exact λₘₐₓ will be influenced by the substitution pattern and the solvent.

Section 4: Experimental Protocols for Core Property Determination

The following protocols are designed to be robust and reproducible, providing a framework for in-house determination of key physicochemical parameters.

Protocol: Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a highly precise and standard method for pKa measurement.[15] It involves monitoring the change in pH of a solution of the compound as a standardized titrant is added, allowing for the determination of the inflection point where pH equals pKa.[6][16]

Step-by-Step Methodology:

-

Instrument Setup: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[16]

-

Reagent Preparation:

-

Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free by using boiled, deionized water.

-

Prepare a standardized solution of ~0.1 M HCl.

-

Prepare a stock solution of this compound (e.g., 10 mM) in a suitable co-solvent like methanol or DMSO if aqueous solubility is low, then dilute into water to a final concentration of at least 10⁻⁴ M.[15][16]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the analyte solution into a beaker with a magnetic stir bar.

-

If necessary, add an inert salt (e.g., KCl to 0.15 M) to maintain constant ionic strength.[16]

-

Immerse the calibrated pH electrode into the solution.

-

Acidify the solution to ~pH 2 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.

-

Begin adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration until the pH reaches ~12.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this plot corresponds to the equivalence point.

-

The volume of NaOH required to reach the half-equivalence point is exactly half the volume needed to reach the equivalence point.

-

The pKa is the pH of the solution at the half-equivalence point.[16]

-

Protocol: Determination of logD₇.₄ by the Shake-Flask Method

Rationale: The shake-flask method is considered the "gold standard" for determining lipophilicity because it is a direct measurement of the compound's partitioning between two immiscible phases at equilibrium.[7][17] Performing the experiment at pH 7.4 provides the logD, which is more physiologically relevant than logP for ionizable compounds.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a phosphate buffer solution at pH 7.4.[18]

-

Pre-saturate the solvents: Mix equal volumes of n-octanol and the pH 7.4 buffer in a large separatory funnel. Shake vigorously for 24 hours and then allow the phases to separate completely.[7][8] This step is critical to prevent volume changes during the experiment.

-

Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in a suitable solvent like DMSO.[7][8]

-

-

Partitioning:

-

In a vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated buffer (e.g., 2 mL of each).

-

Spike the mixture with a small volume of the compound's stock solution, ensuring the final organic solvent concentration is minimal (e.g., <1%).

-

Securely cap the vial and shake on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2 to 24 hours).

-

-

Phase Separation and Analysis:

-

Centrifuge the vials to ensure complete separation of the two phases and break any emulsions that may have formed.

-

Carefully withdraw an aliquot from each phase.

-

Prepare a standard curve for the compound using your analytical method of choice (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Dilute the aliquots from the octanol and buffer phases appropriately and determine the concentration of the compound in each phase by referencing the standard curve.

-

-

Calculation:

-

Calculate the logD using the formula: logD₇.₄ = log₁₀ (Concentration in Octanol / Concentration in Buffer)

-

References

-

LogP / LogD shake-flask method. (2024). Protocols.io. [Link]

-

This compound supplier - CAS 14844-73-6. (n.d.). EC-000.1562. [Link]

-

Lohner, A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Omega. [Link]

-

UV Vis Spectra of Indole Analogues. (n.d.). Research Data Australia. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

LogP / LogD shake-flask method v1. (n.d.). ResearchGate. [Link]

-

Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. [Link]

-

UV − visible absorption spectra of indole-3-acetaldehyde, indole-3-carboxylic acid, and the products of hydroxylation. (n.d.). ResearchGate. [Link]

-

Lin, R., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]

-

Xu, Y., et al. (2017). A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titration. Applied Biochemistry and Biotechnology. [Link]

-

UV-vis spectra and mass spectra of the products from indole and its derivatives. (n.d.). ResearchGate. [Link]

-

Vivian, J. T., & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical Journal. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

-

UV/Vis absorption spectrum of indole in the gas phase. (n.d.). ResearchGate. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

Chen, C. Y., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Medicinal Chemistry Letters. [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. [Link]

-

This compound (C11H11NO2). (n.d.). PubChemLite. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Toxicology Program. [Link]

-

1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f. (n.d.). ResearchGate. [Link]

Sources

- 1. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]

- 2. exchemistry.com [exchemistry.com]

- 3. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 14844-73-6 [sigmaaldrich.com]

- 5. 1H-Indole-5-carboxylic acid, 2,3-dimethyl- | CymitQuimica [cymitquimica.com]

- 6. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. 2,3-Dimethylindole(91-55-4) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchdata.edu.au [researchdata.edu.au]

- 14. researchgate.net [researchgate.net]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Dimethyl-1H-indole-5-carboxylic acid (CAS: 14844-73-6)

A Core Scaffold for Innovations in Drug Discovery and Medicinal Chemistry

Authored by: Your Senior Application Scientist

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the indole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of natural products, pharmaceuticals, and biologically active molecules.[1] Its unique electronic properties and versatile reactivity make it an ideal starting point for the synthesis of complex molecular architectures. Within this important class of heterocycles, 2,3-Dimethyl-1H-indole-5-carboxylic acid (CAS No. 14844-73-6) has emerged as a particularly valuable building block.[2][3] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its synthesis and characterization to its applications as a pivotal intermediate in medicinal chemistry.

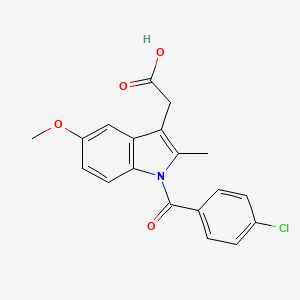

As a fragment molecule, this compound offers a robust platform for molecular elaboration.[2][3] The dimethyl substitution at the 2 and 3 positions influences the molecule's lipophilicity and metabolic stability, while the carboxylic acid at the 5-position provides a versatile handle for a wide range of chemical transformations, most notably amide bond formation. This strategic combination of features makes it an attractive starting point for the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application in synthesis and drug design. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 14844-73-6 | [3][4][5] |

| Molecular Formula | C₁₁H₁₁NO₂ | [2][5] |

| Molecular Weight | 189.21 g/mol | [2] |

| Appearance | Solid | [5] |

| IUPAC Name | This compound | [5] |

| InChI Key | KHJGIMZYCBPOBG-UHFFFAOYSA-N | [5] |

Spectroscopic Characterization

While a publicly available, fully characterized set of spectra for this specific molecule is not readily found in the literature, we can predict its key spectroscopic features based on the analysis of closely related analogs such as 2,3-dimethyl-1H-indole and other indole-5-carboxylic acids.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, typically in the range of 7.0-8.5 ppm. The singlet for the N-H proton will likely appear as a broad signal downfield (around 10-12 ppm). The two methyl groups at the C2 and C3 positions will appear as sharp singlets in the aliphatic region (around 2.2-2.5 ppm).[6][7] The carboxylic acid proton will be a broad singlet, also significantly downfield.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm.[8] The aromatic and heterocyclic carbons of the indole core will resonate between 100 and 140 ppm. The two methyl carbons are expected to appear upfield, typically between 8 and 12 ppm.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group will be present around 1680-1710 cm⁻¹. The N-H stretch of the indole ring will appear as a sharp to moderately broad peak around 3300-3500 cm⁻¹.

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 189, corresponding to the molecular weight of the compound.[9]

Synthesis and Purification: A Practical Approach

The most established and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis, first reported in 1883.[10][11][12][13] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.

For the synthesis of this compound, a logical and efficient approach is to first synthesize its ethyl ester, followed by hydrolysis. This strategy is often preferred as the ester can be easier to purify by chromatography and the subsequent hydrolysis is generally a high-yielding and clean reaction.

Workflow for the Synthesis of this compound```dot

Caption: General scheme for amide bond formation.

Step-by-Step Protocol for Amide Coupling:

-

Activation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). Add a coupling agent such as HATU (1.1 eq) or a combination of HOBt (1.1 eq) and EDC (1.1 eq), followed by a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

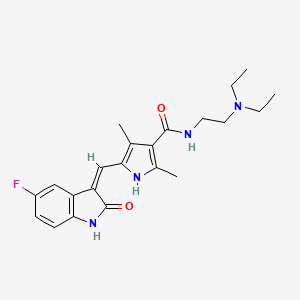

The indole-carboxamide scaffold is present in a number of biologically active compounds, and this synthetic route allows for the rapid generation of diverse libraries for screening. [14][15]For instance, substituted indole-2-carboxamides have been investigated as potent antiproliferative agents. [16]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.

Representative HPLC Method for Indole Carboxylic Acids:

While a specific method for this compound is not published, a general reverse-phase HPLC method for indole carboxylic acids can be adapted. [3][6]

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient from a high percentage of A to a high percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This method is compatible with mass spectrometry (MS) detection, allowing for LC-MS analysis to confirm the molecular weight of the product. [6]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. [5]* Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container. [5]Recommended storage is at room temperature. [5]

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis via the well-established Fischer indole reaction, combined with the versatile reactivity of its carboxylic acid moiety, makes it an attractive starting material for the construction of diverse molecular libraries. This guide has provided a comprehensive overview of its synthesis, characterization, and key reactions, equipping researchers with the foundational knowledge to effectively utilize this important scaffold in the pursuit of novel therapeutic agents.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 23). Fischer Indole Synthesis. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.

- Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative bioactive molecules containing the 1H‐imidazo[1,5‐a]indol‐3(2H)‐one motif. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.

-

ResearchGate. (n.d.). (a) Examples of representative bioactive molecules containing 2,3‐dialkylindoles. (b) Main strategies for the synthesis of 2,3‐dialkylindoles. Retrieved from [Link]

-

SyntheticPage. (n.d.). Synthesis of 2,3-Dihydro-5-methoxy-1H-indole-2-carboxylic acid ethyl ester. Retrieved from [Link]

- Google Patents. (n.d.). US2765320A - Preparation of 2, 3-dimethylindole.

- Google Patents. (n.d.). WO 2009/144554 A1.

-

Grantome. (n.d.). Strategies for the Synthesis of Bioactive Molecules. Retrieved from [Link]

- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.

-

MDPI. (2014). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). US7763732B2 - Indole derivatives.

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

PubMed. (1994). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Representative bioactive molecules containing indole‐1‐carboxamides. (b) General methods for the synthesis of indole‐1‐carboxamides. Retrieved from [Link]

-

University of Illinois. (n.d.). Chapter 21 The Chemistry of Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H11NO2). Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]

Sources

- 1. Strategies for the Synthesis of Bioactive Molecules - Neil Garg [grantome.com]

- 2. This compound ethyl ester [oakwoodchemical.com]

- 3. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]

- 4. 14844-73-6|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 14844-73-6 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. 2,3-Dimethylindole(91-55-4) 1H NMR spectrum [chemicalbook.com]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Fischer Indole Synthesis | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 14. Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

Preamble: Navigating Data Scarcity with Predictive Analysis

An In-depth Technical Guide to the Spectral Analysis of 2,3-Dimethyl-1H-indole-5-carboxylic Acid

This guide, therefore, adopts the perspective of a senior application scientist to construct a predictive but robust analytical framework. By leveraging first principles of spectroscopy and drawing upon data from structurally analogous compounds, we will build a detailed and scientifically-grounded interpretation of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra for this molecule. This approach not only provides a reliable benchmark for researchers currently working with this compound but also illustrates the power of predictive spectroscopy in modern chemical analysis.

Molecular Structure and Physicochemical Properties

This compound is an indole derivative characterized by methyl substitutions at the C2 and C3 positions of the pyrrole ring and a carboxylic acid group at the C5 position of the benzene ring. These features dictate its unique spectral signature.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 14844-73-6 | |

| Molecular Formula | C₁₁H₁₁NO₂ | [3] |

| Molecular Weight | 189.21 g/mol | [3] |

| Monoisotopic Mass | 189.07898 Da | [4] |

| Physical Form | Solid | |

| Purity (Typical) | ≥95% |

| Storage | Room temperature, sealed in dry, dark place | |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is essential for elucidating the proton environment of a molecule. For the title compound, we expect distinct signals for the aromatic protons, the indole N-H proton, the two methyl groups, and the carboxylic acid proton.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |

|---|---|---|---|

| COOH | ~12.0 - 13.0 | Broad Singlet (br s) | Acidic proton, position is concentration-dependent. Disappears on D₂O exchange.[5] |

| N-H | ~11.0 - 11.5 | Broad Singlet (br s) | Indole N-H proton, exchangeable with D₂O. |

| H-4 | ~7.9 - 8.1 | Singlet (s) or narrow doublet | Expected to be the most deshielded aromatic proton due to proximity to the carboxylic acid group. |

| H-6 | ~7.6 - 7.8 | Doublet (d) | Coupled to H-7. |

| H-7 | ~7.2 - 7.4 | Doublet (d) | Coupled to H-6. |

| C2-CH₃ | ~2.3 - 2.5 | Singlet (s) | Methyl group on the electron-deficient C2 position. |

| C3-CH₃ | ~2.1 - 2.3 | Singlet (s) | Methyl group on the electron-rich C3 position. |

Interpretation and Causality:

-

Carboxylic Acid and N-H Protons: The highly deshielded signals for the COOH and N-H protons are characteristic.[5] Their broadness is a result of hydrogen bonding and quadrupolar relaxation (for N-H). Their chemical shift is highly sensitive to solvent and concentration.

-

Aromatic Region: The substitution pattern on the benzene ring dictates the splitting. H-4 is adjacent to the electron-withdrawing carboxylic acid and is expected to be a singlet or a very narrowly split doublet (due to a small ⁴J coupling to H-6). H-6 and H-7 will form a standard ortho-coupled system (³J ≈ 7-9 Hz). Data for the related indole-5-carboxylic acid supports this pattern.[6]

-

Methyl Protons: The two methyl groups at C2 and C3 are chemically distinct and should appear as two separate singlets. The C2 position in an indole is more electron-deficient than C3, which may lead to a slight downfield shift for the C2-CH₃ signal compared to the C3-CH₃ signal. This is consistent with data observed for 2,3-dimethyl-1H-indole.[7]

Standard Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and to slow the exchange of the N-H and COOH protons, allowing for their observation.

-

Instrument Setup: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, to achieve adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the residual DMSO solvent peak to 2.50 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. We expect 11 distinct signals corresponding to the 11 unique carbon atoms in the structure.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted δ (ppm) | Notes |

|---|---|---|

| C=O (Carboxylic) | ~168 - 172 | Carbonyl carbon, typically in this region for aromatic carboxylic acids.[8] |

| C-3a, C-7a (bridgehead) | ~128 - 135 | Quaternary carbons of the fused ring system. |

| C-5 | ~125 - 130 | Carbon bearing the carboxylic acid group. |

| C-2 | ~135 - 140 | Quaternary carbon, deshielded due to attachment to nitrogen. |

| C-4, C-6, C-7 (aromatic CH) | ~110 - 125 | Aromatic methine carbons. |

| C-3 | ~105 - 110 | Quaternary carbon, typically upfield in the indole system. |

| C2-CH₃ | ~11 - 14 | Aliphatic methyl carbon. |

| C3-CH₃ | ~8 - 11 | Aliphatic methyl carbon, typically slightly upfield of the C2-methyl. |

Interpretation and Causality:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is characteristically found in the 165-185 ppm range.[8]

-

Aromatic and Heterocyclic Carbons: The chemical shifts are determined by the electron density and substitution. The carbons attached to the nitrogen (C2, C7a) are generally downfield. The C3 carbon is typically the most upfield of the pyrrole ring carbons. The benzene ring carbons will have shifts influenced by the fused ring system and the carboxylic acid substituent.

-

Methyl Carbons: The two methyl carbons appear in the aliphatic region (< 20 ppm). Their distinct electronic environments (C2 vs. C3) should render them chemically non-equivalent, resulting in two separate signals.

Standard Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.

-

Instrument Setup: Record the spectrum on a 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096, as ¹³C is an insensitive nucleus.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the DMSO-d₆ solvent peak to 39.52 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on fragmentation patterns. For this compound, we would expect to see the molecular ion and characteristic adducts in a soft ionization technique like Electrospray Ionization (ESI).

Table 4: Predicted m/z Values for Molecular Ions and Adducts (ESI)

| Ion Species | Formula | Predicted m/z | Source |

|---|---|---|---|

| [M-H]⁻ | [C₁₁H₁₀NO₂]⁻ | 188.0717 | [4] |

| [M+H]⁺ | [C₁₁H₁₂NO₂]⁺ | 190.0863 | [4] |

| [M+Na]⁺ | [C₁₁H₁₁NO₂Na]⁺ | 212.0682 | [4] |

| [M+K]⁺ | [C₁₁H₁₁NO₂K]⁺ | 228.0421 |[4] |

Interpretation and Causality:

-

Ionization: In ESI-MS, the carboxylic acid can be easily deprotonated to form the [M-H]⁻ ion in negative mode, while the indole nitrogen can be protonated to form the [M+H]⁺ ion in positive mode. The formation of sodium [M+Na]⁺ and potassium [M+K]⁺ adducts is also common.

-

Fragmentation (Electron Impact - EI): While ESI is a soft technique, under harsher conditions like EI, fragmentation would be expected. A primary fragmentation pathway for indole carboxylic acids is the loss of the carboxyl group (•COOH, 45 Da) or CO₂ (44 Da) after rearrangement. Another likely fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion.

Standard Protocol for LC-MS (ESI) Acquisition

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

-

Chromatography (Optional but recommended):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometer Setup (ESI):

-

Ionization Mode: Positive and Negative.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

-

Data Analysis: Extract the mass spectra from the total ion chromatogram. Identify the molecular ion and common adducts based on their m/z values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. The spectrum of this compound will be dominated by absorptions from the carboxylic acid, the indole N-H, and the aromatic ring.

Table 5: Predicted FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| 2500-3300 | O-H stretch (Carboxylic acid) | Broad | Very characteristic broad band due to strong hydrogen-bonding dimers.[9] |

| ~3300-3400 | N-H stretch (Indole) | Medium, Sharp | Often appears as a sharp peak superimposed on the broad O-H band.[10] |

| 1680-1710 | C=O stretch (Carboxylic acid) | Strong, Sharp | The strong carbonyl absorption is a key diagnostic peak. Its position indicates conjugation with the aromatic ring.[9] |

| 1500-1600 | C=C stretch (Aromatic ring) | Medium | Multiple bands are expected for the aromatic system. |

| ~1400-1450 | C-H bend (Methyl) | Medium | Bending vibrations of the two methyl groups. |

| 1210-1320 | C-O stretch (Carboxylic acid) | Strong | Coupled with O-H bending. |

Interpretation and Causality:

-

The O-H and C=O Bands: The most diagnostic features of a carboxylic acid are the extremely broad O-H stretching band and the intense C=O stretching band.[9] The broadness of the O-H is a direct consequence of the extensive hydrogen bonding network formed by the carboxylic acid dimers in the solid state.

-

The N-H Band: The indole N-H stretch is typically a sharper band in the 3300-3500 cm⁻¹ region.[10] Its presence, along with the carboxylic acid features, is a strong confirmation of the overall structure.

-

Fingerprint Region (<1500 cm⁻¹): This region will contain a complex series of bands corresponding to C-C and C-N stretching, as well as various bending vibrations, which are unique to the molecule as a whole.

Standard Protocol for FT-IR (ATR) Acquisition

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Collection: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Summary Workflow for Spectroscopic Analysis

The comprehensive characterization of a compound like this compound follows a logical progression, leveraging the strengths of each analytical technique.

Caption: General workflow for the spectroscopic characterization of a novel compound.

Conclusion

While direct experimental spectra for this compound are not widely published, a comprehensive and reliable spectral profile can be constructed through the application of fundamental spectroscopic principles and comparison with closely related analogs. This guide provides a robust framework for researchers, detailing the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR data. The provided protocols represent standard, best-practice methodologies for acquiring high-quality data, ensuring that when this compound is analyzed, its identity and purity can be confirmed with high confidence.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H11NO2). Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 2,5-dimethyl-. NIST WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(2-methoxyethyl)-2,3-dimethyl-1h-indole-5-carboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-isoindole-5-carboxylic acid, 2-(2,5-dimethylphenyl)-2,3-dihydro-1,3-dioxo-, 5-methyl-2-(1-methylethyl)cyclohexyl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

-

MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

-

PubChem. (n.d.). 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

METU Open Access. (2013). SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. Retrieved from [Link]

-

YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]

-

SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]

- 2. CAS 14844-73-6: this compound [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Indole-5-carboxylic acid(1670-81-1) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. echemi.com [echemi.com]

- 10. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Indole Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield compounds with profound biological activities. Among its myriad derivatives, indole carboxylic acids have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and diverse biological activities of indole carboxylic acids, offering valuable insights for researchers, scientists, and drug development professionals. The narrative is structured to elucidate the causal relationships behind experimental designs and to present self-validating protocols, ensuring both scientific rigor and practical applicability.

The Indole Carboxylic Acid Scaffold: Synthesis and Foundational Chemistry

The versatility of the indole carboxylic acid scaffold stems from the numerous synthetic routes available for its construction and modification. A common and effective method for synthesizing indole-3-carboxylic acid involves the hydrolysis of 3-trichloroacetyl indole.[1] This straightforward reaction provides a reliable source of the parent compound for further derivatization.

Experimental Protocol: Synthesis of Indole-3-Carboxylic Acid via Hydrolysis [1]

-

Reaction Setup: Add 235g of 3-trichloroacetyl indole to 1000ml of methanol in a suitable reaction vessel.

-

Base Addition: Slowly add an appropriate amount of 50% potassium hydroxide (KOH) solution to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 18 hours.

-

Workup:

-

Cool the reaction to room temperature.

-

Concentrate the mixture to remove methanol.

-

Add 1500 ml of water to the residue.

-

Adjust the pH to 3-4 by dropwise addition of hydrochloric acid (HCl).

-

Filter the resulting solid and dry to obtain the crude product.

-

-

Purification: Slurry the crude product with 100g of ethyl acetate for 25 minutes, filter, and dry to yield purified indole-3-carboxylic acid.

More advanced, one-pot synthesis strategies have also been developed, such as the palladium-catalyzed tandem nucleophilic substitution/amination protocol, which allows for the efficient assembly of multi-substituted indole-3-carboxylic acids.[2] These methods offer modularity and broad functional group compatibility, facilitating the rapid generation of compound libraries for screening.

Caption: Key synthetic routes to indole carboxylic acids.

Anticancer Activity: A Prominent Therapeutic Avenue

Indole carboxylic acids have demonstrated significant potential as anticancer agents, with numerous derivatives exhibiting potent activity against a range of cancer cell lines.[3][4][5][6][7][8] The mechanisms underlying their antitumor effects are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

Mechanism of Action in Oncology

The anticancer activity of indole carboxylic acids can be attributed to several mechanisms, including:

-

Inhibition of Tubulin Polymerization: Certain indole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[3]

-

Enzyme Inhibition: Indole-2-carboxylic acid derivatives have been identified as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that play a role in tumor immune evasion.[9]

-

Targeting Protein-Protein Interactions: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, disrupting its interactions and inducing apoptosis in liver cancer cells.[7]

-

DNA Intercalation: Dinuclear copper(II) complexes of indole-2-carboxylic acid have been shown to interact with DNA, likely through intercalation, leading to cytotoxic effects in breast cancer cells.[6]

-

Generation of Reactive Oxygen Species (ROS): Conjugates of indole acetic acid with primaquine, an ROS-generating antimalarial drug, have shown potent and selective antiproliferative activity against cancer cells.[4]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indole carboxylic acid scaffold has provided valuable insights into the structural requirements for potent anticancer activity. Key SAR findings include:

-

Position of the Carboxylic Acid: The position of the carboxylic acid group on the indole ring significantly influences activity.

-

Substituents on the Indole Ring: The nature and position of substituents on the indole nucleus can dramatically impact potency and selectivity. For instance, in a series of CB1 receptor allosteric modulators, a chloro or fluoro group at the C5 position enhanced potency.[10]

-

Acyl and Alkyl Chains: In a study of cytosolic phospholipase A2 inhibitors, the length of the acyl residue at position 3 was found to be optimal at 12 or more carbons for maximal enzyme inhibition.[11]

| Compound Class | Target/Mechanism | Key SAR Findings | Reference |

| Indole-3-acrylic and -3-carboxylic acid conjugates of melampomagnolide-B | Antitumor | Potent growth inhibition against leukemia and solid tumor cell lines. | [3][5] |

| 3-Acylindole-2-carboxylic acids | Cytosolic phospholipase A2 inhibition | Optimal acyl chain length of ≥12 carbons at position 3. | [11] |

| 1H-indole-2-carboxylic acid derivatives | 14-3-3η protein inhibition | Specific substitutions led to improved affinity and potent inhibition of liver cancer cell lines. | [7] |

| Indole-2-carboxylic acid derivatives | IDO1/TDO dual inhibition | 6-acetamido substitution yielded potent dual inhibitors. | [9] |

Antimicrobial Properties: A Renewed Hope Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Indole carboxylic acids and their derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[8][12][13][14][15][16]

Mechanisms of Antimicrobial Action

The antimicrobial effects of indole carboxylic acid derivatives are often attributed to:

-

Enzyme Inhibition: Molecular docking studies suggest that indole-3-carboxylic acid conjugates can bind to and inhibit essential bacterial enzymes like DNA gyrase and fungal enzymes such as lanosterol-14 alpha-demethylase.[12]

-

Membrane Disruption: Indole-3-carboxamido-polyamine conjugates have been shown to target and disrupt bacterial membranes, leading to cell death. These compounds also act as antibiotic potentiators, enhancing the efficacy of conventional antibiotics.[13]

Experimental Protocol: Evaluation of Minimum Inhibitory Concentration (MIC) [12][13]

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Neuroprotective Roles

Chronic inflammation and oxidative stress are key pathological features of numerous diseases, including neurodegenerative disorders.[17][18][19][20][21][22][23][24][25][26] Indole carboxylic acids have demonstrated significant anti-inflammatory and neuroprotective properties, making them attractive candidates for the treatment of these conditions.

Mechanisms of Neuroprotection and Anti-inflammatory Action

The beneficial effects of indole carboxylic acids in the context of inflammation and neurodegeneration are mediated by several mechanisms:

-

Antioxidant Activity: Many indole derivatives are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, a major contributor to neuronal damage.[17][19][20]

-

Inhibition of Pro-inflammatory Mediators: Indole derivatives can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[24][25][26]

-

Modulation of Signaling Pathways: Indole-3-carboxaldehyde has been shown to inhibit the NLRP3 inflammasome and mitigate inflammatory responses in macrophages.[22][23] Tryptophan metabolites, including indole-3-acetic acid, can upregulate the GPR30/AMPK/SIRT1 pathway, which is involved in reducing oxidative stress and inflammation.[17]

-

Amyloid Disaggregation: Certain indole-based compounds have shown the ability to interfere with the fibrillation of amyloid-β peptides, a key event in the pathogenesis of Alzheimer's disease.[20]

Caption: Mechanisms of neuroprotection by indole carboxylic acids.

Diverse Biological Roles: From Plant Hormones to Antivirals

Beyond the major therapeutic areas discussed above, indole carboxylic acids exhibit a wide range of other biological activities.

-

Plant Growth Regulation: Indole-3-acetic acid (IAA) is the most common naturally occurring plant hormone of the auxin class, playing a crucial role in cell elongation, cell division, and overall plant development.[27][28]

-

Antiviral Activity: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[29][30][31] The indole nucleus and the C2 carboxyl group chelate with two Mg2+ ions in the active site of the enzyme.[29][30]

-

Antihypertensive Effects: Novel derivatives of indole-3-carboxylic acid have been shown to act as angiotensin II receptor 1 (AT1) antagonists, leading to a reduction in blood pressure in spontaneously hypertensive rats.[32]

Conclusion

Indole carboxylic acids represent a remarkably versatile and biologically active class of compounds. Their amenability to chemical modification, coupled with their diverse mechanisms of action, has led to the identification of potent agents with anticancer, antimicrobial, anti-inflammatory, neuroprotective, antiviral, and antihypertensive properties. The continued exploration of this privileged scaffold, guided by a deep understanding of structure-activity relationships and mechanistic insights, holds immense promise for the development of novel therapeutics to address a wide range of unmet medical needs. This guide provides a foundational framework for researchers to build upon, fostering innovation in the ever-evolving landscape of drug discovery.

References

-

Feung, C. S., Hamilton, R. H., & Mumma, R. O. (Year). Metabolism of Indole-3-Acetic Acid: IV. Biological Properties of Amino Acid Conjugates. Plant Physiology. [Link]

-

(Year). Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Publishing. [Link]

-

(Year). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. PubMed. [Link]

-

(Year). Indole-3-acetic acid. Wikipedia. [Link]

-

(Year). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry. [Link]

-

(Year). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

-

(Year). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC. [Link]

-

(Year). Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. ResearchGate. [Link]

-

(Year). Synthesis of indole‐N‐carboxylic acids. ResearchGate. [Link]

-

(Year). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. [Link]

-

(Year). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. PMC - NIH. [Link]

-

(Year). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. RSC Publishing. [Link]

-

(Year). 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism. Biocrates. [Link]

-

(Year). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. PubMed. [Link]

-

(Year). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

-

(Year). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. PMC - NIH. [Link]

-

(Year). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher. [Link]

-

(Year). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC - PubMed Central. [Link]

-

(Year). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. PubMed Central. [Link]

-

(Year). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. MDPI. [Link]

-

(Year). Multifaceted Role of Microbiota‐Derived Indole‐3‐Acetic Acid in Human Diseases and Its Potential Clinical Application. PubMed Central. [Link]

-

(Year). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. [Link]

-

(Year). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

-

(Year). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. PubMed. [Link]

-

(Year). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central. [Link]

-

(Year). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. PubMed Central - NIH. [Link]

-

(Year). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]

-

(Year). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Semantic Scholar. [Link]

-

(Year). Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. ResearchGate. [Link]

-